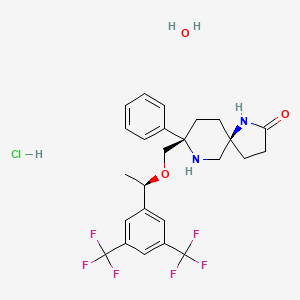

盐酸罗拉匹坦

描述

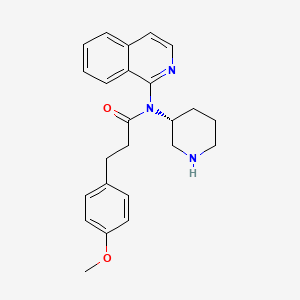

Rolapitant is a potent, highly selective, long-acting Neurokinin-1 (NK-1) receptor antagonist . It is used in combination with other antiemetics for the prevention of delayed nausea and vomiting associated with emetogenic chemotherapy . Unlike other available NK-1 receptor antagonists, rolapitant does not interact with Cytochrome P450 enzyme CYP3A4 .

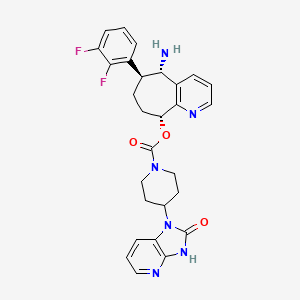

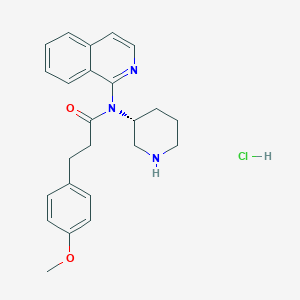

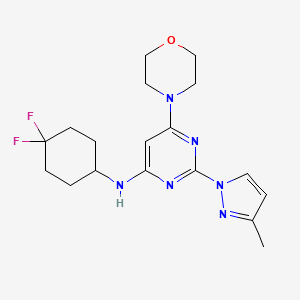

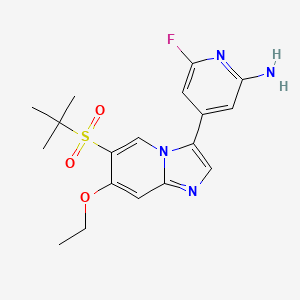

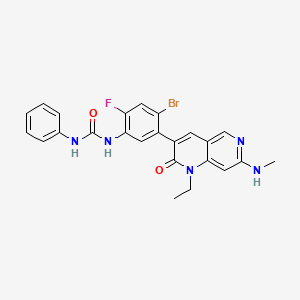

Molecular Structure Analysis

Rolapitant has a molecular formula of C25H26F6N2O2 and an average molecular weight of 500.485 . It is a small molecule . The structure of Rolapitant is complex with multiple functional groups .

Chemical Reactions Analysis

Rolapitant is slowly metabolized and eliminated with a mean half-life of 186 hours . It is primarily metabolized by Cytochrome P450 enzyme 3A4 (CYP3A4) to its major active and circulating metabolite M19 .

Physical And Chemical Properties Analysis

Rolapitant is a white to off-white, slightly hygroscopic crystalline powder . Its maximum solubility in aqueous solutions is at pH 2–4 .

科学研究应用

1. Treatment of Lung Cancer

- Summary of Application : Rolapitant has been identified as a potential treatment for lung cancer. It targets the deubiquitinase OTUD3, which promotes lung tumorigenesis by stabilizing the oncoprotein GRP78 .

- Methods of Application : The identification of Rolapitant as an inhibitor of OTUD3 was achieved through computer-aided virtual screening and biological experimental verification from an FDA-approved drugs library . Rolapitant was found to inhibit the proliferation of lung cancer cells by inhibiting the deubiquitinating activity of OTUD3 .

- Results or Outcomes : Rolapitant significantly upregulated the expression of death receptor 5 (DR5), promoting lung cancer cell apoptosis and enhancing TRAIL-induced apoptosis . In vivo assays showed that Rolapitant suppressed the growth of lung cancer xenografts in immunocompromised mice at suitable dosages without apparent toxicity .

2. Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV)

- Summary of Application : Rolapitant is a neurokinin-1 receptor antagonist approved for the prevention of delayed nausea and vomiting (CINV) associated with initial and repeat courses of emetogenic cancer chemotherapy .

- Methods of Application : Rolapitant is administered orally in a single 180-mg dose containing approximately 100 μCi of total radioactivity . It is used in combination with other antiemetic agents .

- Results or Outcomes : Rolapitant has a large apparent volume of distribution, indicating that it is widely distributed into body tissues . It is slowly metabolized and eliminated with a mean half-life of 186 hours . Exposure to the major metabolite of Rolapitant, C4-pyrrolidinyl hydroxylated Rolapitant or M19, was approximately 50% of Rolapitant exposure in plasma . Total radioactivity recovered in urine accounted for 14.2% of the dose, compared to 72.7% recovery in feces .

未来方向

Rolapitant received its first global approval in the USA on 2 September 2015 for use in combination with other antiemetic agents in adults for the prevention of delayed nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy . An intravenous formulation of rolapitant is under clinical development in the USA . Rolapitant is also in late-stage development for CINV in Europe .

属性

IUPAC Name |

(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F6N2O2.ClH.H2O/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22;;/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34);1H;1H2/t16-,22-,23-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQWMYVDLCUBQX-WVZIYJGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClF6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238570 | |

| Record name | Rolapitant hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rolapitant hydrochloride | |

CAS RN |

914462-92-3 | |

| Record name | 1,7-Diazaspiro[4.5]decan-2-one, 8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-, hydrochloride, hydrate (1:1:1), (5S,8S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914462-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rolapitant hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914462923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rolapitant hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROLAPITANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57O5S1QSAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。